N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide
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Overview
Description
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrrolidinone ring, and a difluorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives .
Scientific Research Applications
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine: This compound is investigated for its potential use in treating diseases, such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide include:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides
- N-(4-(4-chlorophenyl)-thiazole-2-yl)-benzamides .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzamide moiety, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF2N2O2/c19-13-2-4-14(5-3-13)23-10-11(7-17(23)24)9-22-18(25)12-1-6-15(20)16(21)8-12/h1-6,8,11H,7,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRCQDEUPWIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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